4-Methylenecyclohexanol

描述

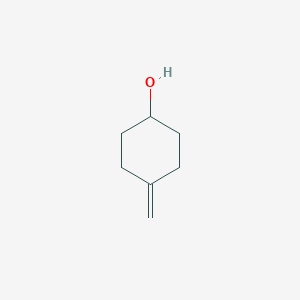

4-Methylenecyclohexanol (CAS 1004-24-6) is an organic compound characterized by a cyclohexane ring with a methylene bridge (=CH₂) and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₈H₁₄O, with an average molecular weight of 126.20 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with moderate water solubility, influenced by the polar hydroxymethyl group. The compound exhibits notable reactivity in organic synthesis, participating in nucleophilic substitutions, polymerizations, and serving as an intermediate in pharmaceutical development (e.g., vitamin D analogs) . Its structure and functional groups make it valuable for strain-relief rearrangements and cyclopropane-derived transformations, as observed in oxymercuration-borohydride reduction reactions .

属性

分子式 |

C7H12O |

|---|---|

分子量 |

112.17 g/mol |

IUPAC 名称 |

4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h7-8H,1-5H2 |

InChI 键 |

OXOGGHNLQCZDPK-UHFFFAOYSA-N |

规范 SMILES |

C=C1CCC(CC1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Differences

The following cyclohexanol derivatives are compared based on substituents, reactivity, and applications:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-Methylenecyclohexanol | 1004-24-6 | C₈H₁₄O | Hydroxymethyl, methylene | Cyclohexane + CH₂OH and =CH₂ bridge |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | Hydroxymethyl | Cyclohexane + CH₂OH (no methylene) |

| 4-Methoxycyclohexanol | 18068-06-9 | C₇H₁₄O₂ | Hydroxyl, methoxy | Cyclohexane + -OH and -OCH₃ at C4 |

| 4-(Dimethylamino)cyclohexanol | 103023-50-3 | C₈H₁₇NO | Hydroxyl, dimethylamino | Cyclohexane + -OH and -N(CH₃)₂ at C4 |

| 4-Isopropylcyclohexanol | 4621-04-9 | C₉H₁₈O | Hydroxyl, isopropyl | Cyclohexane + -OH and -CH(CH₃)₂ at C4 |

| 4-Methylcyclohexanethiol | 60260-87-9 | C₇H₁₄S | Thiol (-SH) | Cyclohexane + -SH at C4 |

Physical and Chemical Properties

- Reactivity: this compound: Highly reactive due to strain from the methylene bridge. Participates in cyclopropane ring-opening reactions and rearrangements (e.g., forming 3-methylenecyclohexanol under thermal conditions) . Cyclohexanemethanol: Less strained; primary alcohol reactivity (e.g., esterifications). Used in polymer synthesis . 4-Methoxycyclohexanol: Ether group (-OCH₃) reduces acidity of -OH, making it less reactive in acid-catalyzed processes compared to this compound . 4-(Dimethylamino)cyclohexanol: Basic amino group enables participation in acid-base reactions and coordination chemistry .

- Solubility: this compound: Moderate water solubility due to -CH₂OH . 4-Methoxycyclohexanol: Higher lipophilicity from -OCH₃ reduces water solubility . 4-Methylcyclohexanethiol: Low water solubility due to nonpolar thiol group .

- Synthetic Utility: this compound: Key intermediate in vitamin D₃ analogs (e.g., 20S-hydroxyvitamin D₃) . 4-Isopropylcyclohexanol: Used in fragrance and resin industries due to bulky isopropyl group . 4-Methoxycyclohexanol: Precursor to spiroketals and cyclohexanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。